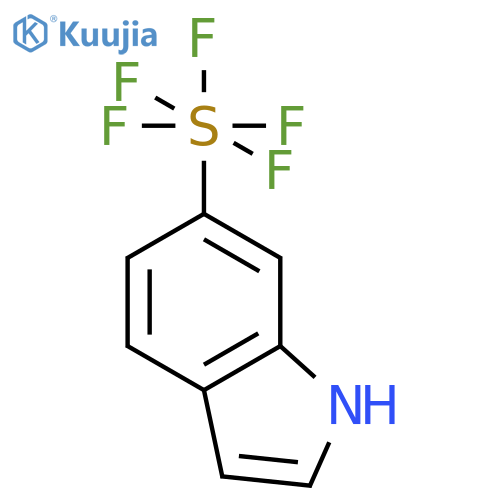Cas no 1379811-84-3 (6-(Pentafluorosulfanyl)-1H-indole)

1379811-84-3 structure
商品名:6-(Pentafluorosulfanyl)-1H-indole
CAS番号:1379811-84-3
MF:C8H6F5NS
メガワット:243.196958065033
MDL:MFCD22370123
CID:2602625
PubChem ID:71665010
6-(Pentafluorosulfanyl)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 6-(Pentafluorosulfanyl)-1H-indole
- 6-(Pentafluoro-λ<sup>6</sup>-sulfanyl)-1H-indole
- pentafluoro(1H-indol-6-yl)-lambda6-sulfane
- 6-(pentafluoro-
- E?-sulfanyl)-1H-indole
- 1379811-84-3
- SCHEMBL22028274
- MS-20478
- BBL102669
- AKOS016015724
- 6-(Pentafluoro-l6-sulfanyl)-1H-indole
- 6-(pentafluoro-lambda~6~-sulfanyl)-1H-indole
- DTXSID801272119
- (OC-6-21)-Pentafluoro-1H-indol-6-ylsulfur
- MFCD22370123
- STL556473
-
- MDL: MFCD22370123
- インチ: InChI=1S/C8H6F5NS/c9-15(10,11,12,13)7-2-1-6-3-4-14-8(6)5-7/h1-5,14H
- InChIKey: MSRZWPKNTUYVGM-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC2=C1C=CN2)S(F)(F)(F)(F)F
計算された属性
- せいみつぶんしりょう: 243.01411118g/mol
- どういたいしつりょう: 243.01411118g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 16.8Ų
- 疎水性パラメータ計算基準値(XlogP): 5.9
6-(Pentafluorosulfanyl)-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB304811-500 mg |
6-(Pentafluorosulfanyl)-1H-indole, 95%; . |
1379811-84-3 | 95% | 500 mg |
€978.80 | 2023-07-19 | |
| A2B Chem LLC | AV16804-100mg |
6-(Pentafluorosulfanyl)-1H-indole |
1379811-84-3 | >95% | 100mg |
$447.00 | 2024-01-04 | |
| abcr | AB304811-250mg |
6-(Pentafluorosulfanyl)-1H-indole, 95%; . |
1379811-84-3 | 95% | 250mg |
€540.00 | 2025-02-18 | |
| Key Organics Ltd | MS-20478-100mg |
6-(Pentafluorosulfanyl)-1H-indole |
1379811-84-3 | >95% | 100mg |
£325.00 | 2025-02-08 | |
| Matrix Scientific | 198875-250mg |
6-(Pentafluorosulfanyl)-1H-indole, 95% |
1379811-84-3 | 95% | 250mg |
$1783.00 | 2023-09-09 | |
| abcr | AB304811-500mg |
6-(Pentafluorosulfanyl)-1H-indole, 95%; . |
1379811-84-3 | 95% | 500mg |
€978.80 | 2025-02-18 | |
| A2B Chem LLC | AV16804-500mg |
6-(Pentafluorosulfanyl)-1H-indole |
1379811-84-3 | >95% | 500mg |
$748.00 | 2024-04-20 | |
| Ambeed | A1186862-100mg |
6-(Pentafluoro-l6-sulfanyl)-1H-indole |
1379811-84-3 | 95% | 100mg |
$384.0 | 2024-04-24 | |
| A2B Chem LLC | AV16804-250mg |
6-(Pentafluorosulfanyl)-1H-indole |
1379811-84-3 | >95% | 250mg |
$448.00 | 2024-04-20 | |
| TRC | P189490-50mg |
6-(Pentafluorosulfanyl)-1H-indole |
1379811-84-3 | 50mg |
$ 1470.00 | 2022-06-03 |
6-(Pentafluorosulfanyl)-1H-indole 関連文献
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
1379811-84-3 (6-(Pentafluorosulfanyl)-1H-indole) 関連製品
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1379811-84-3)6-(Pentafluorosulfanyl)-1H-indole

清らかである:99%
はかる:100mg
価格 ($):346.0